Differential Inhibition of hCA II: 3-Fluoro Analog (15) vs. Non-Fluorinated Analog (14) vs. 2-Fluoro Analog (16)
The 3-fluoro substitution on the benzenesulfonamide core enhances inhibition of human carbonic anhydrase II (hCA II) compared to the non-fluorinated parent compound. In a direct head-to-head comparison using the same stopped-flow CO2 hydration assay, 3-fluoro-4-hydrazino-benzenesulfonamide (15) showed a Ki of 51 nM against hCA II, which is 1.6-fold more potent than the 83 nM Ki of its non-fluorinated analog (14) and 1.5-fold more potent than the 76 nM Ki of the 2-fluoro positional isomer (16) [1]. This advantage is specific to the 3-fluoro position, as the 2-fluoro analog shows inferior activity.
| Evidence Dimension | hCA II inhibition constant (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 51 nM |
| Comparator Or Baseline | Comparator 1: 4-hydrazino-benzenesulfonamide (non-fluorinated analog 14), Ki = 83 nM. Comparator 2: 4-hydrazino-2-fluoro-benzenesulfonamide (2-fluoro analog 16), Ki = 76 nM. |
| Quantified Difference | 3‑Fluoro analog (15) is 1.6‑fold more potent than non-fluorinated analog (14) and 1.5‑fold more potent than 2-fluoro analog (16). |
| Conditions | Stopped-flow CO2 hydration assay using human cloned isozyme hCA II (Applied Photophysics instrument, phenol red indicator). |
Why This Matters
Procurement of the non-fluorinated (CAS 4392-54-5) or 2-fluoro analog for hCA II inhibition studies would yield substantially different potency data, compromising assay reproducibility and SAR interpretation.
- [1] Winum, J.-Y.; Dogné, J.-M.; Casini, A.; de Leval, X.; Montero, J.-L.; Scozzafava, A.; Vullo, D.; Innocenti, A.; Supuran, C. T. Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of Cytosolic/Membrane-Associated Carbonic Anhydrase Isozymes I, II, and IX with Sulfonamides Incorporating Hydrazino Moieties. J. Med. Chem. 2005, 48 (6), 2121–2125. (Table 1, Compounds 14, 15, 16). View Source
